deapio-platycodin D2
Overview
Description
Deapio-platycodin D2 is a triterpenoid saponin and a metabolite . It is a natural product found in Platycodon grandiflorus . It has been revealed to have anti-cancer activity .
Molecular Structure Analysis
The molecular formula of deapio-platycodin D2 is C58H94O29 . The IUPAC name, InChI, InChIKey, and Canonical SMILES are also provided in the PubChem database .Scientific Research Applications
Isolation and Characterization
- Platycodi Radix, the root of Platycodon grandiflorum, contains various platycosides, including deapio-platycodin D2. These saponins are known for their anti-inflammatory, anti-allergy, anti-tumor, anti-obesity, anti-hyperlipidemia effects, and they augment immune responses and stimulate apoptosis in skin cells. High-speed counter-current chromatography has been used for the isolation of these saponins, including deapio-platycodin D2, with high purity for further research and applications (Ha & Kim, 2008).
Enzymatic Preparation and Optimization
- A study reported the enzymatic preparation of deapio-platycodin D optimized by response surface methodology from Radix Platycodi. This methodology could be highly applicable for medicinal purposes and commercial use of deapio-platycodin D (Li et al., 2012).
Antiproliferative Effects
- Triterpenoid saponins, including deapio-platycodin D2, isolated from Platycodon grandiflorum, have demonstrated significant inhibitory effects on the proliferation of various cultured human tumor cells. This suggests a potential application in cancer research and therapy (Choi et al., 2010).
Analytical Method Development
- Reversed-phase high-performance liquid chromatography methods have been developed for the analysis and quantification of platycosides, including deapio-platycodin D, which is crucial for quality control and standardization in both research and industrial applications (Li et al., 2011).
Neuroprotective Effects
- Studies on Platycodon grandiflorum extracts, containing deapio-platycodin D, have investigated their neuroprotective effects, particularly in the context of ischemia/reperfusion injury in the hippocampus. This suggests a potential therapeutic application in neurodegenerative diseases or brain injuries (Choi et al., 2009).
Impact of Processing Methods
- The influence of sulfur fumigation on the glycoside profile, including deapio-platycodin D, in Platycodonis Radix (Jiegeng) has been studied, highlighting the importance of processing methods on the chemical composition and possibly the efficacy of herbal medicines (Ma et al., 2016).
Biotransformation Studies
- Research has also focused on the biotransformation of glycosylated platycosides to deglycosylated forms, including deapio-platycodin D. This process, facilitated by enzymes like Cytolase PCL5, aims to enhance the biological activity of these compounds for various pharmacological applications (Shin et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O29/c1-22-43(83-47-39(73)33(67)26(64)18-78-47)38(72)41(75)48(80-22)85-45-34(68)27(65)19-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(63)46(57(20-61,21-62)31(54)9-10-55(30,5)56(23,6)15-32(58)66)86-50-42(76)44(36(70)29(17-60)82-50)84-49-40(74)37(71)35(69)28(16-59)81-49/h7,22,24-51,59-76H,8-21H2,1-6H3/t22-,24-,25-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39+,40+,41+,42+,43-,44-,45+,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHADRFMYRLBVAJ-BCXQWGEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
deapio-platycodin D2 |
Citations
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